2-Fluoro-5-(trifluoromethyl)phenol (CAS 141483-15-0) is a highly specialized, electron-deficient aromatic building block utilized extensively in the synthesis of advanced agrochemicals and pharmaceutical active ingredients . Characterized by its dual functionalization—an ortho-fluoro atom and a meta-trifluoromethyl group—this compound exhibits a uniquely low pKa of approximately 7.70 and a high liquid density of 1.436 g/mL at 25 °C . These properties make it an optimal precursor for nucleophilic aromatic substitution (SNAr) and etherification reactions, where it readily forms stable, lipophilic ether linkages under mild basic conditions. For procurement teams and process chemists, sourcing this exact isomer is critical when downstream applications demand strict conformational control and enhanced metabolic stability that standard, less-functionalized phenols cannot provide.
Substituting 2-Fluoro-5-(trifluoromethyl)phenol with closely related analogs, such as 2-fluorophenol or 3-(trifluoromethyl)phenol, fundamentally alters both process chemistry and downstream product efficacy . The synergistic electron-withdrawing effect of the F and CF3 groups drops the pKa by over a full unit compared to its mono-substituted counterparts, directly dictating the choice of base and solvent required in large-scale etherifications. Furthermore, the ortho-fluoro atom is not merely a leaving group or lipophilic addition; it actively restricts the conformation of adjacent ether bonds via dipole-dipole repulsion, a structural requirement for binding in many modern targeted therapies. Removing either functional group results in off-target biological activity and necessitates complete synthetic route redesigns, making generic substitution unviable for established workflows.
The dual electron-withdrawing groups on 2-Fluoro-5-(trifluoromethyl)phenol significantly increase its acidity compared to mono-substituted analogs. With a pKa of 7.70, it is vastly more acidic than 3-(trifluoromethyl)phenol (pKa ~8.95) and 2-fluorophenol (pKa ~8.70) . This >1.0 unit difference means that quantitative deprotonation can be achieved using milder bases rather than requiring strong, hazardous bases like sodium hydride.
| Evidence Dimension | Acid dissociation constant (pKa) |
| Target Compound Data | 7.70 |
| Comparator Or Baseline | 3-(Trifluoromethyl)phenol (~8.95) |
| Quantified Difference | 1.25 pKa units more acidic |
| Conditions | Predicted standard aqueous conditions |
Enables the use of milder, safer bases during multi-kilogram scale-up, reducing side reactions and improving overall process safety.
Despite its higher molecular weight, 2-Fluoro-5-(trifluoromethyl)phenol exhibits an unusually low boiling point of 146 °C at atmospheric pressure. In stark contrast, 3-(trifluoromethyl)phenol boils at 178 °C[1]. The ortho-fluoro substituent sterically and electronically disrupts the intermolecular hydrogen bonding typical of phenols, significantly increasing the compound's volatility.
| Evidence Dimension | Boiling Point |
| Target Compound Data | 146 °C |
| Comparator Or Baseline | 3-(Trifluoromethyl)phenol (178 °C) |
| Quantified Difference | 32 °C lower boiling point |
| Conditions | Atmospheric pressure (760 mmHg) |
Allows for lower-temperature distillation and easier removal of unreacted starting materials, minimizing thermal degradation of sensitive intermediates.
The incorporation of the heavy trifluoromethyl group alongside the fluorine atom gives 2-Fluoro-5-(trifluoromethyl)phenol a high liquid density of 1.436 g/mL at 25 °C . This is substantially denser than 2-fluorophenol (1.256 g/mL)[1]. During biphasic aqueous workups in pilot-scale synthesis, this high density ensures rapid and clean phase separation.
| Evidence Dimension | Liquid Density |
| Target Compound Data | 1.436 g/mL |
| Comparator Or Baseline | 2-fluorophenol (1.256 g/mL) |
| Quantified Difference | ~14.3% higher density |
| Conditions | 25 °C, standard atmospheric pressure |
Improves volumetric efficiency in reactors and accelerates phase separation during continuous or batch liquid-liquid extractions.
The unique ortho-fluoro substituent of 2-Fluoro-5-(trifluoromethyl)phenol is critical for inducing a preferred dihedral angle in diaryl ether linkages. This conformational locking is extensively utilized in the design of targeted kinase inhibitors, where substituting this building block with 3-(trifluoromethyl)phenol leads to a loss of target binding affinity due to increased rotational freedom .
Leveraging its low pKa of 7.70, this compound is an ideal nucleophile for reacting with electrophiles like sodium chlorodifluoroacetate to form highly lipophilic, metabolically stable ethers. These intermediates are highly sought after in the development of next-generation herbicides and fungicides, where the CF3 group enhances cuticular penetration .
Due to the enhanced acidity and stability of its phenoxide anion, 2-Fluoro-5-(trifluoromethyl)phenol is perfectly suited for SNAr reactions with electron-deficient heteroaromatics (e.g., chloropyridines or pyrimidines). The ability to use mild carbonate bases rather than strong hydrides makes it a preferred reagent for scale-up manufacturing where functional group tolerance is required .
Flammable;Irritant